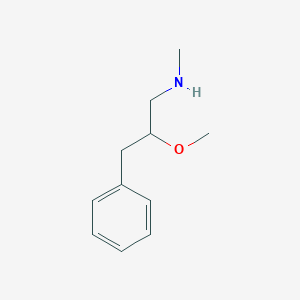
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C10H13BrN2O4S and a molecular weight of 337.19 g/mol It is characterized by the presence of a brominated pyridine ring, a methoxy group, a sulfonyl group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine typically involves multi-step organic reactionsThe sulfonyl group is then added through a sulfonation reaction, and finally, the morpholine ring is introduced via nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 4-((5-Bromo-4-hydroxypyridin-3-yl)sulfonyl)morpholine.
Reduction: Formation of 4-((4-Methoxypyridin-3-yl)sulfonyl)morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxy group may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((5-Bromo-2-methoxypyridin-3-yl)sulfonyl)morpholine
- 4-((5-Bromo-3-pyridinyl)sulfonyl)morpholine
Uniqueness
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C10H13BrN2O4S |
|---|---|
Poids moléculaire |
337.19 g/mol |
Nom IUPAC |
4-(5-bromo-4-methoxypyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C10H13BrN2O4S/c1-16-10-8(11)6-12-7-9(10)18(14,15)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3 |
Clé InChI |
APJPLTSYABVYKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC=C1S(=O)(=O)N2CCOCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)


![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
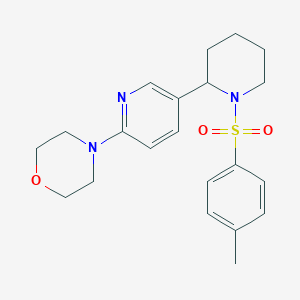
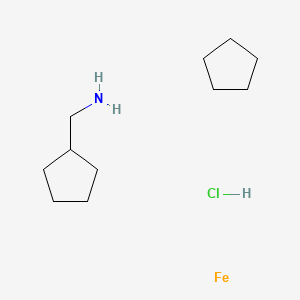
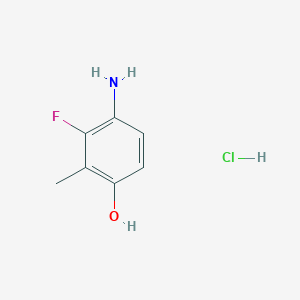
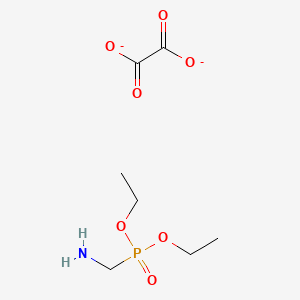
![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)
